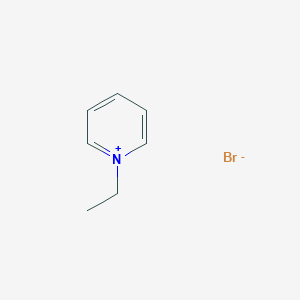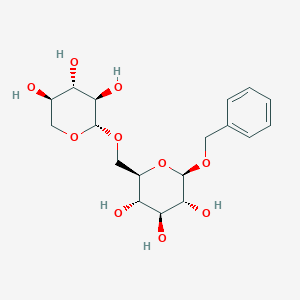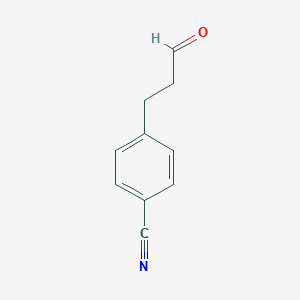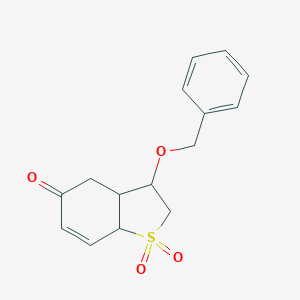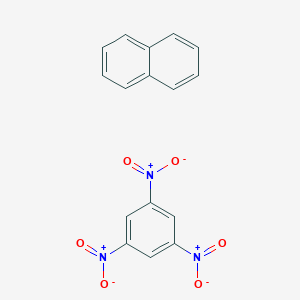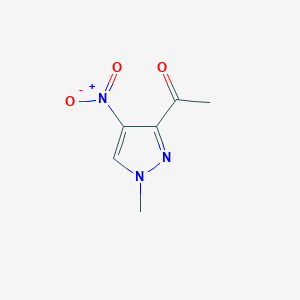
Hydrobromure d'indoline-5,6-diol
Vue d'ensemble
Description
Indoline-5,6-diol hydrobromide is a chemical compound with the molecular formula C8H10BrNO2. It is a derivative of indoline, a bicyclic organic heterocyclic compound consisting of a benzene ring fused with a five-membered nitrogenous ring. Indoline-5,6-diol hydrobromide is known for its aromatic and weakly basic properties . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Indoline-5,6-diol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various indoline derivatives.
Industry: The compound is used in the cosmetic industry, particularly in hair dye formulations.
Mécanisme D'action
Target of Action
Indoline-5,6-diol hydrobromide is a small molecule It has been found to interact withLactotransferrin , a protein that plays a crucial role in the immune response.
Biochemical Pathways
More research is needed to understand the downstream effects of its interaction with Lactotransferrin .
Analyse Biochimique
Biochemical Properties
It is known that indoline structures, which Indoline-5,6-diol hydrobromide is a part of, play a significant role in cell biology . They are important types of molecules and natural products and have been found in many important synthetic drug molecules .
Cellular Effects
Indole derivatives, which include Indoline-5,6-diol hydrobromide, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indoline-5,6-diol hydrobromide can be synthesized through several methods. One common method involves the reduction of indole, an aromatic heterocyclic organic compound. Another method is the intramolecular Diels–Alder synthesis, which involves the cycloaddition of a conjugated diene and a substituted alkene . Catalytic synthesis is also employed, where specific catalysts are used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of indoline-5,6-diol hydrobromide often involves large-scale chemical reactions under controlled conditions. The use of protective groups to stabilize the nitrogen atom of the pyrrole ring is common to ensure the stability of the compound during synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Indoline-5,6-diol hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize indoline-5,6-diol hydrobromide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .
Comparaison Avec Des Composés Similaires
- 5,6-Dihydroxyindoline hydrobromide
- 1H-Indole-5,6-diol, 2,3-dihydro-, hydrobromide
- 5-Bromo-4-indoline-2-diol
Comparison: Indoline-5,6-diol hydrobromide is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has enhanced water solubility and decreased lipid solubility due to the non-coplanar arrangement of its rings . This makes it particularly useful in medicinal chemistry for designing drugs with improved pharmacokinetic properties.
Propriétés
IUPAC Name |
2,3-dihydro-1H-indole-5,6-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMQOPNBBITFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021295 | |
| Record name | 5,6-Dihydroxyindoline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138937-28-7 | |
| Record name | 5,6-Dihydroxyindoline hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138937-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydroxyindoline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydroxy-2,3-dihydro-1H-indolium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indole-5,6-diol, 2,3-dihydro-, hydrobromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)
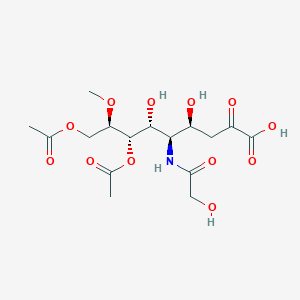
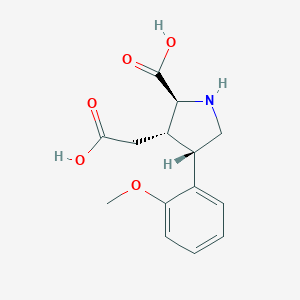
![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)
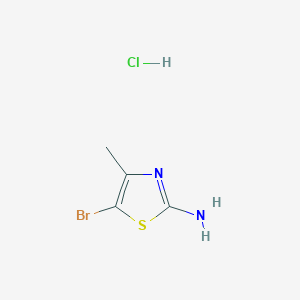
![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)
